2-Amino-2-(3-carboxyphenyl)acetic acid 2-Amino-2-(3-carboxyphenyl)acetic acid
Brand Name: Vulcanchem
CAS No.: 2196-57-8
VCID: VC17452929
InChI: InChI=1S/C9H9NO4/c10-7(9(13)14)5-2-1-3-6(4-5)8(11)12/h1-4,7H,10H2,(H,11,12)(H,13,14)
SMILES:
Molecular Formula: C9H9NO4
Molecular Weight: 195.17 g/mol

2-Amino-2-(3-carboxyphenyl)acetic acid

CAS No.: 2196-57-8

Cat. No.: VC17452929

Molecular Formula: C9H9NO4

Molecular Weight: 195.17 g/mol

* For research use only. Not for human or veterinary use.

2-Amino-2-(3-carboxyphenyl)acetic acid - 2196-57-8

Specification

CAS No. 2196-57-8
Molecular Formula C9H9NO4
Molecular Weight 195.17 g/mol
IUPAC Name 3-[amino(carboxy)methyl]benzoic acid
Standard InChI InChI=1S/C9H9NO4/c10-7(9(13)14)5-2-1-3-6(4-5)8(11)12/h1-4,7H,10H2,(H,11,12)(H,13,14)
Standard InChI Key REEQCKHBOMHDKN-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)C(=O)O)C(C(=O)O)N

Introduction

Chemical Identity and Structural Characteristics

Molecular Formula and Nomenclature

2-Amino-2-(3-carboxyphenyl)acetic acid is systematically named 3-[amino(carboxy)methyl]benzoic acid under IUPAC guidelines . Its molecular formula, C9H9NO4\text{C}_9\text{H}_9\text{NO}_4, corresponds to a molecular weight of 195.172 g/mol (exact mass: 195.053 g/mol) . The compound’s structure integrates a benzene ring with a carboxylic acid group at the 3-position and an α-amino acetic acid moiety bonded to the benzylic carbon.

Stereochemical Variants

The (R)-enantiomer, designated as (R)-2-amino-2-(3-carboxyphenyl)acetic acid (CAS 13861-01-3), shares the same molecular formula but exhibits distinct stereochemical properties. Its optical activity, quantified by specific rotation, remains undocumented in the available literature .

Table 1: Comparative Structural Data

Property2-Amino-2-(3-carboxyphenyl)acetic Acid (R)-Enantiomer
CAS Number2196-57-813861-01-3
Molecular Weight (g/mol)195.172195.172
Exact Mass195.053195.053
PSA (Ų)100.62100.62
LogP1.1690.62

Synthesis and Manufacturing

Resolution of Enantiomers

The (R)-enantiomer may be resolved using chiral auxiliaries like L-(+)-tartaric acid, a method validated for related amino acids . This process typically involves forming diastereomeric salts in solvents such as ethyl acetate or methanol, followed by recrystallization .

Physicochemical Properties

Thermodynamic Parameters

The (R)-enantiomer demonstrates a density of 1.5±0.1 g/cm³ and a boiling point of 431.9±40.0°C at atmospheric pressure . Its flash point, 215.0±27.3°C, indicates moderate flammability . Notably, the racemic form lacks reported melting or boiling point data, suggesting challenges in purification or stability issues .

Solubility and Partitioning

With a LogP of 1.169 (racemic) and 0.62 (R-enantiomer), the compound exhibits moderate lipophilicity . The polar surface area (PSA) of 100.62 Ų implies high solubility in polar solvents like water or ethanol, consistent with its carboxylic acid and amino functionalities .

Regulatory and Industrial Considerations

Harmonized System (HS) Classification

Classified under HS Code 2922499990, the compound falls into the category of “other amino acids, their esters, and salts” . Regulatory requirements include AB supervision conditions, mandating inspection certificates for import/export .

Table 2: Trade and Regulatory Data

ParameterValue
VAT Rate17.0%
Tax Rebate Rate9.0%
MFN Tariff6.5%
General Tariff30.0%

Pharmaceutical Relevance

Though direct applications are unspecified, structural analogs like D-(-)-2-amino-2-(p-hydroxyphenyl)acetic acid are precursors to antibiotics such as amoxicillin . This suggests potential utility in β-lactam antibiotic synthesis, though further pharmacological studies are needed.

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